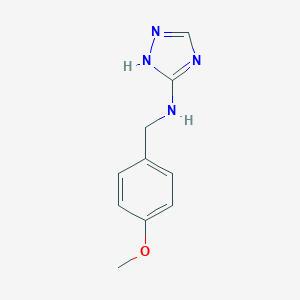

![molecular formula C13H21NO B503642 Butyl[(4-ethoxyphenyl)methyl]amine CAS No. 60509-48-0](/img/structure/B503642.png)

Butyl[(4-ethoxyphenyl)methyl]amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Butyl[(4-ethoxyphenyl)methyl]amine is a chemical compound with the molecular formula C13H21NO . It contains a total of 36 bonds, including 15 non-H bonds, 6 multiple bonds, 6 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, 1 secondary amine (aliphatic), and 1 ether (aromatic) .

Synthesis Analysis

The synthesis of amines like Butyl[(4-ethoxyphenyl)methyl]amine can be achieved through various methods. One common method is the reductive amination of aldehydes or ketones . This involves the formation of an imine from an amine and an appropriate aldehyde or ketone, followed by the reduction of the imine to an amine . This process avoids the problem of multiple alkylations .Molecular Structure Analysis

The molecular structure of Butyl[(4-ethoxyphenyl)methyl]amine consists of a four-carbon chain (butyl) and an amine functional group (NH2) . The nitrogen atom in amines like Butyl[(4-ethoxyphenyl)methyl]amine is sp3 hybridized, forming a trigonal pyramidal shape with a bond angle of roughly 109.5 degrees .Scientific Research Applications

Environmental Fate and Biodegradation

Compounds similar to Butyl[(4-ethoxyphenyl)methyl]amine, such as various ether compounds, have been studied for their environmental fate and biodegradation. For example, research on ethyl tert-butyl ether (ETBE) in soil and groundwater demonstrates the microbial ability to degrade ether compounds aerobically, which could be relevant for understanding the environmental behavior of similar chemicals (Thornton et al., 2020). Additionally, studies on the decomposition of methyl tert-butyl ether (MTBE) using cold plasma technology suggest innovative approaches to pollutant breakdown (Hsieh et al., 2011).

Chemical Analysis and Toxicology

The detection and toxicological assessment of chemical compounds in the environment are crucial areas of research. Investigations into the presence and impact of carcinogenic compounds in tobacco and their metabolites highlight the importance of analytical methods in identifying and understanding the health implications of chemical exposure (Hecht, 2002). This area of research may be relevant for compounds like Butyl[(4-ethoxyphenyl)methyl]amine in assessing their presence in environmental samples and potential health risks.

Solvent Extraction and Chemical Separation

The application of solvent extraction techniques for the separation of chemical compounds, such as the extraction of niobium and tantalum, provides a framework for understanding how Butyl[(4-ethoxyphenyl)methyl]amine might be used in similar separation processes (Nguyen & Lee, 2018).

Mechanism of Action

Target of Action

It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

For instance, indole derivatives can readily undergo electrophilic substitution due to excessive π-electrons delocalization . This interaction results in changes that contribute to their broad-spectrum biological activities .

Biochemical Pathways

Similar compounds, such as indole derivatives, have been shown to affect a variety of biochemical pathways, leading to diverse biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Result of Action

Similar compounds have been shown to exhibit a wide range of biological activities, suggesting that butyl[(4-ethoxyphenyl)methyl]amine may have similar effects .

properties

IUPAC Name |

N-[(4-ethoxyphenyl)methyl]butan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO/c1-3-5-10-14-11-12-6-8-13(9-7-12)15-4-2/h6-9,14H,3-5,10-11H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYANRSWQBKYOAH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNCC1=CC=C(C=C1)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Butyl[(4-ethoxyphenyl)methyl]amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[5-[2-(benzyloxy)phenyl]-4-[4-(dimethylamino)phenyl]-1-(4-methylphenyl)-4,5-dihydro-1H-1,2,4-triazol-3-yl]ethanone](/img/structure/B503560.png)

![1-[5-[2-(benzyloxy)phenyl]-4-(3,4-dimethylphenyl)-1-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl]ethanone](/img/structure/B503561.png)

![5-({2-[(2-chlorobenzyl)oxy]-3-methoxybenzyl}amino)-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B503563.png)

![N-{2-[(4-chlorobenzyl)oxy]-3-methoxybenzyl}-1H-tetrazol-5-amine](/img/structure/B503565.png)

![N-{3-[(4-chlorobenzyl)oxy]benzyl}-N-(4-methylphenyl)benzamide](/img/structure/B503567.png)

![N-[4-(1,3-benzothiazol-2-yl)phenyl]-N-{2-[(2,6-dichlorobenzyl)oxy]benzyl}acetamide](/img/structure/B503568.png)

![1-[1-(4-chlorophenyl)-5-[4-(dimethylamino)phenyl]-4-(2-fluorophenyl)-4,5-dihydro-1H-1,2,4-triazol-3-yl]ethanone](/img/structure/B503572.png)

![N-(tert-butyl)-N-[(5-methyl-2-thienyl)methyl]amine](/img/structure/B503573.png)

![5-[(5-bromo-2-methoxybenzyl)amino]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B503578.png)

![N~1~-[3-(benzyloxy)benzyl]-1H-tetrazole-1,5-diamine](/img/structure/B503580.png)

![N-{5-bromo-2-[(2-chlorobenzyl)oxy]benzyl}-4H-1,2,4-triazol-4-amine](/img/structure/B503581.png)